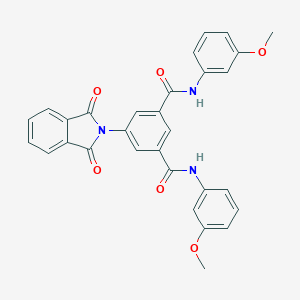
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide, also known as CUDC-907, is a novel small molecule inhibitor that targets both histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K) pathways. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide targets both HDAC and PI3K pathways, which are known to play critical roles in cancer development and progression. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. PI3Ks are signaling enzymes that regulate cell growth, survival, and metabolism.
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide inhibits HDACs and PI3Ks by binding to their active sites, leading to the accumulation of acetylated histones and the inhibition of PI3K/AKT/mTOR signaling pathway. This dual inhibition of HDACs and PI3Ks results in the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Biochemical and Physiological Effects:
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide induces the accumulation of acetylated histones, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide also inhibits the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cell growth and survival. In vivo studies have shown that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide induces tumor regression and prolongs survival in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide is its dual inhibition of HDACs and PI3Ks, which makes it a potent anticancer agent. 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has also been shown to enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy.
However, one of the limitations of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide is its potential toxicity, as it can cause gastrointestinal and hematologic adverse effects. This toxicity can limit its clinical application and requires further investigation.
Zukünftige Richtungen
There are several future directions for the development of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide as a potential therapeutic agent. One direction is to optimize the dosing and administration of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide to minimize its toxicity and maximize its efficacy.
Another direction is to investigate the potential of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies.
Furthermore, the development of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide analogs with improved pharmacokinetic properties and selectivity for specific cancer types could also be a future direction for the optimization of this compound.
Synthesemethoden
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide involves a series of chemical reactions, starting with the preparation of 3-methoxybenzaldehyde and 2-nitrobenzaldehyde. These two compounds are then reacted with phthalic anhydride in the presence of catalytic amounts of sulfuric acid to form the intermediate 5-(3-methoxyphenyl)-1,3-dioxoisoindoline-2-carboxylic acid.
The next step involves the reaction of the intermediate with 4-aminobenzonitrile in the presence of acetic anhydride to form the final product, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide. The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been optimized to yield high purity and high potency of the compound.
Wissenschaftliche Forschungsanwendungen
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been extensively studied in preclinical models of cancer, including breast cancer, lymphoma, and multiple myeloma. In vitro studies have shown that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In vivo studies have demonstrated that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has potent antitumor activity in various mouse models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and bortezomib.
Eigenschaften
Produktname |
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide |
|---|---|
Molekularformel |
C30H23N3O6 |
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H23N3O6/c1-38-23-9-5-7-20(16-23)31-27(34)18-13-19(28(35)32-21-8-6-10-24(17-21)39-2)15-22(14-18)33-29(36)25-11-3-4-12-26(25)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35) |
InChI-Schlüssel |
CBQYUTQMRRKYJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC=C5)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303002.png)
![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide](/img/structure/B303003.png)
![N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide](/img/structure/B303006.png)
![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303010.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303011.png)
![2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide](/img/structure/B303014.png)


![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303017.png)
![methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B303019.png)


